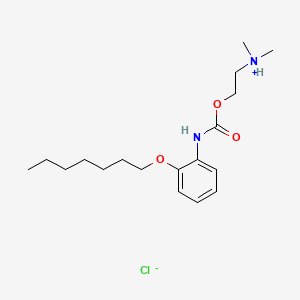
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is a chemical compound with the molecular formula C18H31ClN2O3 It is a derivative of carbanilic acid and is characterized by the presence of a dimethylaminoethyl group and a heptyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride typically involves the reaction of carbanilic acid derivatives with dimethylaminoethanol and heptyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbanilates.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The dimethylaminoethyl group can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the heptyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with similar dimethylaminoethyl functionality.
Carbanilic acid derivatives: Compounds with similar carbanilate structures but different substituents.
Uniqueness
2-(Dimethylamino)ethyl o-(heptyloxy)carbanilate hydrochloride is unique due to the combination of its dimethylaminoethyl and heptyloxy groups, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
68097-62-1 |
|---|---|
Molekularformel |
C18H31ClN2O3 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-[(2-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-10-14-22-17-12-9-8-11-16(17)19-18(21)23-15-13-20(2)3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
YXBSSKIKVXKAEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















